molecular formula C18H25NO B13151358 9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol

9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B13151358
M. Wt: 271.4 g/mol
InChI Key: ULZDVVZWWQVWDE-UHFFFAOYSA-N
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Description

9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[331]nonan-3-ol is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One common method involves reacting the 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium catalyst. This process is cost-effective and simplifies the production of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the compound by replacing existing functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopropylmethyl and phenyl groups contribute to its stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C18H25NO

Molecular Weight

271.4 g/mol

IUPAC Name

9-(cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol

InChI

InChI=1S/C18H25NO/c20-18(15-5-2-1-3-6-15)11-16-7-4-8-17(12-18)19(16)13-14-9-10-14/h1-3,5-6,14,16-17,20H,4,7-13H2

InChI Key

ULZDVVZWWQVWDE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2CC3CC3)(C4=CC=CC=C4)O

Origin of Product

United States

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